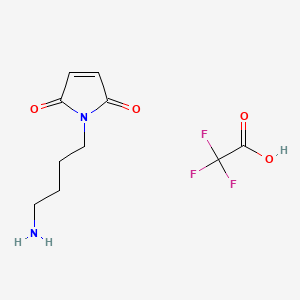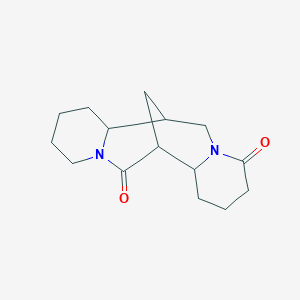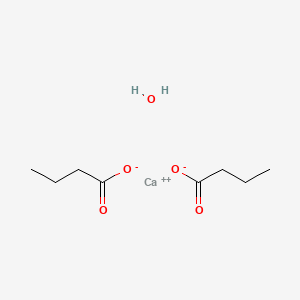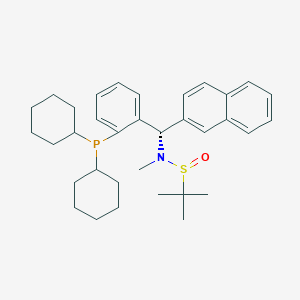![molecular formula C33H41N5O6S B12298410 [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol CAS No. 97259-64-8](/img/structure/B12298410.png)
[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol” is a complex organic molecule that likely exhibits unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonic acid group, and the coupling of the quinoline and azabicyclo[2.2.2]octane moieties. Each step would require specific reagents and conditions, such as:
Formation of the pyrazole ring: This could involve the reaction of a diketone with hydrazine.
Introduction of the sulfonic acid group: This might be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling reactions: These could involve the use of coupling agents like EDCI or DCC to link the different parts of the molecule.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification techniques: Employing methods like crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methanol group could be oxidized to a carboxylic acid.
Reduction: The quinoline ring could be reduced under specific conditions.
Substitution: The sulfonic acid group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound could be investigated for its therapeutic potential in treating various diseases.
Diagnostics: Possible use in diagnostic assays for detecting specific biomolecules.
Industry
Chemical Manufacturing: Applications in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical intermediates.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting their activity.
Interacting with receptors: Modulating signaling pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid: A similar compound with slight structural variations.
[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol: Another related compound with different substituents.
Uniqueness
The unique combination of functional groups and structural features in the compound “[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol” sets it apart from other similar compounds. This uniqueness could translate to distinct chemical reactivity and biological activity, making it a valuable target for further research and development.
Properties
CAS No. |
97259-64-8 |
|---|---|
Molecular Formula |
C33H41N5O6S |
Molecular Weight |
635.8 g/mol |
IUPAC Name |
[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.C13H17N3O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;4-8H,9H2,1-3H3,(H,18,19,20)/t13-,14-,19-,20+;/m0./s1 |
InChI Key |
QAMWRMRIYODDLR-DSXUQNDKSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)

![19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate](/img/structure/B12298339.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)




![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)

![methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)



